molecular formula C9H6F2N2O B13026133 5-(3,5-Difluorophenyl)oxazol-2-amine

5-(3,5-Difluorophenyl)oxazol-2-amine

Cat. No.: B13026133
M. Wt: 196.15 g/mol
InChI Key: TWEYVJFBYJJXGH-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes. The reaction is catalyzed by a base such as cesium carbonate and proceeds under mild conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,5-Difluorophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)oxazol-2-amine stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

TWEYVJFBYJJXGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=C(O2)N

Origin of Product

United States

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